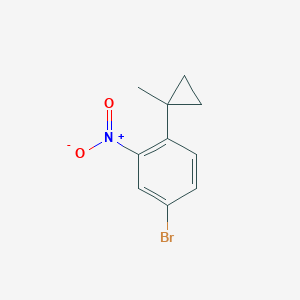![molecular formula C15H19Cl3N2O B3829000 4-methyl-N-[2,2,2-trichloro-1-(1-piperidinyl)ethyl]benzamide](/img/structure/B3829000.png)
4-methyl-N-[2,2,2-trichloro-1-(1-piperidinyl)ethyl]benzamide
Vue d'ensemble
Description
4-methyl-N-[2,2,2-trichloro-1-(1-piperidinyl)ethyl]benzamide, commonly known as TCB-2, is a synthetic compound that belongs to the family of phenethylamine derivatives. TCB-2 is a potent and selective agonist of the serotonin receptor 5-HT2A. It has been widely used in scientific research to study the mechanism of action of serotonin receptors, as well as to explore the potential therapeutic applications of this class of compounds.
Mécanisme D'action
TCB-2 acts as a selective agonist of the 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the 5-HT2A receptor leads to the activation of intracellular signaling pathways, which ultimately result in changes in neuronal activity and neurotransmitter release. TCB-2 has been shown to increase the release of dopamine and norepinephrine in certain brain regions, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
TCB-2 has been shown to produce a range of biochemical and physiological effects, including changes in mood, perception, and cognition. In animal studies, TCB-2 has been shown to increase locomotor activity and induce head twitch responses, which are indicative of its psychoactive effects. TCB-2 has also been shown to produce changes in body temperature and heart rate, which may be related to its effects on the sympathetic nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TCB-2 in scientific research is its high selectivity for the 5-HT2A receptor. This allows researchers to study the effects of selective activation of this receptor, without the confounding effects of other neurotransmitter systems. However, one of the limitations of using TCB-2 is its potential for abuse and misuse. TCB-2 is a Schedule I controlled substance in the United States, and its use is subject to strict regulatory controls.
Orientations Futures
There are several potential future directions for research on TCB-2 and related compounds. One area of interest is the potential therapeutic applications of 5-HT2A agonists in the treatment of psychiatric disorders, such as depression and anxiety. Another area of interest is the development of selective 5-HT2A antagonists, which may have potential applications in the treatment of substance use disorders. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of TCB-2, in order to better understand its effects and potential therapeutic applications.
Conclusion:
In conclusion, TCB-2 is a synthetic compound that has been widely used in scientific research to study the mechanism of action of serotonin receptors. TCB-2 is a potent and selective agonist of the 5-HT2A receptor, and has been shown to produce a range of biochemical and physiological effects. While there are potential therapeutic applications for this class of compounds, further research is needed to fully understand their effects and potential limitations.
Applications De Recherche Scientifique
TCB-2 has been extensively used in scientific research to study the mechanism of action of serotonin receptors. Serotonin receptors are involved in a wide range of physiological processes, including mood regulation, appetite, sleep, and pain perception. TCB-2 has been shown to selectively activate the 5-HT2A receptor, which is involved in the regulation of mood and cognition.
Propriétés
IUPAC Name |
4-methyl-N-(2,2,2-trichloro-1-piperidin-1-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl3N2O/c1-11-5-7-12(8-6-11)13(21)19-14(15(16,17)18)20-9-3-2-4-10-20/h5-8,14H,2-4,9-10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQSJRYJSBEBJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-N-[2,2,2-trichloro-1-(piperidin-1-YL)ethyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-isopropoxyethyl)acetamide](/img/structure/B3828932.png)

![(1S*,6R*)-9-[(7-isopropoxy-2-oxo-2H-chromen-3-yl)carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3828951.png)




![N-[4-(acetylamino)phenyl]-2-phenylcyclopropanecarboxamide](/img/structure/B3828988.png)
![2-chloro-N-[2,2,2-trichloro-1-(dimethylamino)ethyl]benzamide](/img/structure/B3829007.png)

![N-[2-(1,3-benzothiazol-2-yl)-5-nitrophenyl]-2-bromobenzamide](/img/structure/B3829015.png)